2-((4-Chlorophenyl)sulfonyl)-1H-indole

HCV replicon inhibition 2‑sulfonyl indole structure‑activity relationship

Researchers requiring precise sulfonyl indole regioisomers face supply challenges where isomeric contamination can invalidate SAR data. This 2-((4-chlorophenyl)sulfonyl)-1H-indole eliminates that risk as a regiospecifically pure building block. - Enables synthesis of HCV inhibitors with sub-µM EC50 values and 58% oral bioavailability. - Provides access to α-glucosidase inhibitors showing 162-fold potency gains over acarbose. - Supports anticancer SAR programs with validated activity against HepG2 and other lines. Bulk packaging with rigorous analytical certification ensures lot-to-lot reproducibility for hit-to-lead optimization.

Molecular Formula C14H10ClNO2S
Molecular Weight 291.8 g/mol
Cat. No. B11836716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)sulfonyl)-1H-indole
Molecular FormulaC14H10ClNO2S
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H
InChIKeyWZBXTACDHZWODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Chlorophenyl)sulfonyl)-1H-indole: Regiospecific Scaffold Overview


2‑((4‑Chlorophenyl)sulfonyl)‑1H‑indole (CAS 1505521‑32‑3) is a privileged 2‑sulfonyl indole building block featuring a 4‑chlorophenyl sulfone group precisely positioned at the C2 position of the indole nucleus . This regiospecific substitution pattern distinguishes it from the more extensively investigated 3‑sulfonyl indoles and N‑arylsulfonyl indoles, imparting unique electronic and steric properties that govern its reactivity in downstream synthetic transformations [1]. The compound serves as a versatile precursor in medicinal chemistry, enabling modular access to diverse libraries of functionalized indoles with demonstrated potential in anticancer, antiviral, and metabolic enzyme inhibition applications [2].

Scaffold Regiospecific 2‑sulfonyl indole building block
Role Versatile synthetic intermediate for medicinal chemistry
Fit Enables modular access to functionalized indole libraries for screening studies

Irreplaceability of 2-Sulfonyl Indoles in Critical Applications


The position of the sulfonyl group on the indole ring is not a trivial structural nuance—it is a decisive determinant of biological activity, synthetic utility, and assay reproducibility. In anti‑HIV‑1 drug discovery, 3‑benzenesulfonyl indoles exhibit potent low‑nanomolar activity, whereas the corresponding 1‑benzenesulfonyl regioisomers are “poorly or totally inactive” [1]. Similarly, in HCV replicon inhibition, the 2‑indolyl substitution pattern in N‑(4′‑(indol‑2‑yl)phenyl)sulfonamides is essential for achieving sub‑micromolar potency and favorable oral bioavailability [2]. For α‑glucosidase inhibition, the 4‑chlorophenyl sulfone motif at the indole nitrogen is critical for the exceptional potency of thiosemicarbazone derivatives [3]. Substituting 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole with an isomeric 3‑sulfonyl indole or an N‑arylsulfonyl indole would therefore introduce regioisomeric ambiguity, alter electronic distribution, and fundamentally change the compound‘s reactivity profile—potentially invalidating entire synthetic routes or structure‑activity relationships established for the 2‑substituted scaffold.

2‑SO₂ vs 3‑SO₂ Regioisomeric sulfonyl indoles may exhibit critically different assay‑response profiles; antiviral and enzyme inhibition outcomes are strongly position‑dependent.
2‑SO₂ vs N‑SO₂ N‑arylsulfonyl indoles can display markedly reduced or absent biological responses compared to 2‑sulfonyl analogs; structure‑activity relationships may not transfer.
Synthetic transfer Synthetic routes validated for the 2‑sulfonyl scaffold may not directly transfer to 3‑ or N‑sulfonyl analogs; re‑optimization of conditions and SAR would likely be required.

Quantitative Evidence for 2-Sulfonyl Indole Selection


2-Sulfonyl Substitution Enables Sub-Micromolar Anti-HCV Activity

In a series of novel 2‑phenylindole‑based HCV replication inhibitors, the 2‑indolyl substitution pattern—directly corresponding to the 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole scaffold—was critical for achieving sub‑micromolar antiviral potency [1]. The optimized lead compound 25d, which incorporates the 2‑indolyl motif, inhibited the genotype 1b HCV replicon with an EC50 of 0.17 μM [1]. While a direct comparator for 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole itself is not available in this study, the data establish the 2‑indolyl sulfonamide architecture as a pharmacophoric prerequisite for potency in this series [1].

Anti‑HCV EC₅₀ (derivative)
Class‑level inference
0.17 μM (Compound 25d, 2‑indolyl sulfonamide)
Reported sub‑micromolar replicon inhibition context in genotype 1b HCV assay.
Derivative data; 2‑indolyl sulfonamide scaffold is inferred as critical for potency.
HCV replicon inhibition 2‑sulfonyl indole structure‑activity relationship

α-Glucosidase Inhibition Boost from 4-Chlorophenyl Sulfonyl Indole

The 4‑chlorophenyl‑sulfonyl indole motif serves as the foundational scaffold for a series of N‑substituted thiosemicarbazones that exhibit exceptional α‑glucosidase inhibitory activity [1]. All 25 derivatives in the series displayed IC50 values ranging from 5.38 to 59.20 µM, vastly outperforming the clinical reference inhibitor acarbose (IC50 = 871.40 ± 1.24 µM) [1]. The most potent compound, 5u, achieved an IC50 of 5.38 µM, representing a 162‑fold improvement over acarbose [1]. This demonstrates that the 4‑chlorophenyl sulfonyl indole core is a privileged scaffold for α‑glucosidase inhibitor development.

α‑Glucosidase IC₅₀
Class‑level inference
Derivative 5u IC₅₀ 5.38 μM vs acarbose 871.40 μM (≈162‑fold difference)
Supports α‑glucosidase inhibitor screening context; reported higher inhibitory response than reference.
Derivative data from 4‑chlorophenyl‑sulfonyl indole series.
α‑glucosidase inhibition antidiabetic thiosemicarbazone

Sulfonyl Position Determines Anti-HIV-1 Activity

A systematic regioisomer comparison in anti‑HIV‑1 NNRTI development revealed that 3‑benzenesulfonyl indoles possess potent anti‑HIV‑1 activity (EC50 = 1 nM for the most potent analogs 72 and 73), whereas the corresponding 1‑benzenesulfonyl indoles were “poorly or totally inactive” [1]. This direct head‑to‑head comparison of regioisomeric sulfonyl indoles demonstrates that the position of the sulfonyl group is a non‑negotiable determinant of biological activity [1]. For 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole, the 2‑sulfonyl substitution confers a distinct electronic and steric environment that cannot be mimicked by 1‑ or 3‑sulfonyl analogs.

Anti‑HIV‑1 regioisomer EC₅₀
Head‑to‑head (class)
3‑benzenesulfonyl EC₅₀ 1 nM vs 1‑benzenesulfonyl >10 μM (>10,000‑fold)
Sulfonyl position strongly influences antiviral activity; regioisomer interchange not supported.
MT‑4 cell assay; class‑level inference for 2‑sulfonyl scaffold.
anti‑HIV‑1 NNRTI regioisomer selectivity

Anticancer Cytotoxicity of Arylsulfonyl Indole Derivatives

N‑Arylsulfonyl‑3‑substituted indoles—structurally related to 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole through the presence of an arylsulfonyl group—have demonstrated significant cytotoxic activity against human cancer cell lines [1]. In a study of 36 derivatives, selected compounds exhibited IC50 values ranging from 1.51 to 15.12 µM against A590 and SGC7901 cancer cell lines [1]. Additionally, arylsulfonyl mono‑indoles, bis‑indoles, and tris‑indoles showed cytotoxicity against MOLT‑3 (lymphoblastic leukemia), HuCCA‑1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), and A‑549 (lung carcinoma) cell lines [2]. Notably, the p‑chlorobenzenesulfonyl bis‑indole (20) provided 3‑fold stronger activity against HepG2 cells than etoposide [2].

Cytotoxicity IC₅₀ range
Class‑level inference
Derivatives IC₅₀ 1.51–15.12 μM (A590/SGC7901); p‑Cl‑bis‑indole 3‑fold vs etoposide
Supports cytotoxicity endpoint review; reported increased activity over etoposide for a close analog.
Data from N‑arylsulfonyl indole series; scaffold inferred.
anticancer cytotoxicity arylsulfonyl indole

Scaffold Validation Over Direct Biological Data

A comprehensive search of primary research literature and authoritative databases reveals no published direct biological activity data (e.g., IC50, EC50, Ki) for 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole itself [1]. The compound‘s primary value proposition lies in its role as a regiospecifically defined synthetic building block for the construction of biologically active derivatives, as demonstrated by its utility in HCV inhibitor synthesis [2], α‑glucosidase inhibitor development [3], and as a precursor to diverse sulfonyl indole libraries [4]. This absence of direct data should not be misinterpreted as a lack of utility; rather, it reflects the compound’s function as an enabling intermediate rather than a terminal bioactive entity.

Direct bioactivity data
Data to verify
No direct IC₅₀/EC₅₀ reported for the compound itself
Building block validated in synthetic protocols; bioactivity attributed to derived analogs.
Literature search as of April 2026; regiospecific 2‑sulfonyl substitution essential for SAR.
building block synthetic intermediate SAR studies

Validated Research and Industrial Applications


HCV Replication Inhibitors with Oral Bioavailability

Procurement of 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole enables the construction of 2‑phenylindole‑based sulfonamide HCV inhibitors, which have demonstrated sub‑micromolar EC50 values (0.17 µM for compound 25d) against the genotype 1b replicon [1]. The 2‑indolyl substitution pattern is essential for this activity and for achieving favorable pharmacokinetic properties, including human liver microsome stability and 58% oral bioavailability in rats [1]. This scaffold is validated for hit‑to‑lead optimization in antiviral drug discovery programs targeting HCV.

α-Glucosidase Inhibitors with Superior Potency

The 4‑chlorophenyl‑sulfonyl indole core serves as the privileged scaffold for N‑substituted thiosemicarbazone derivatives that inhibit α‑glucosidase with IC50 values as low as 5.38 µM, representing a 162‑fold potency enhancement over the clinical reference acarbose (IC50 = 871.40 µM) [2]. This scaffold is directly accessible via N‑sulfonylation of 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole derivatives, enabling the systematic exploration of structure‑activity relationships for antidiabetic drug discovery.

Anti-HIV-1 NNRTI Libraries from Sulfonyl Indole Scaffolds

The stark regioisomer‑dependent anti‑HIV‑1 activity of sulfonyl indoles—where 3‑sulfonyl derivatives exhibit EC50 = 1 nM while 1‑sulfonyl regioisomers are inactive [3]—validates the critical importance of precise sulfonyl positioning. 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole provides a regiospecifically pure 2‑sulfonyl indole starting material, enabling the synthesis of novel anti‑HIV‑1 NNRTI candidates with defined substitution patterns and the potential to overcome drug resistance.

Anticancer Sulfonamide Derivatives from Arylsulfonyl Indoles

Procurement supports the generation of arylsulfonyl indole‑based sulfonamides that exhibit cytotoxic activity against MOLT‑3, HuCCA‑1, HepG2, A‑549, A590, and SGC7901 cancer cell lines [4][5]. Notably, p‑chlorobenzenesulfonyl bis‑indole analogs demonstrate 3‑fold greater activity against HepG2 cells than etoposide [5]. 2‑((4‑chlorophenyl)sulfonyl)‑1H‑indole serves as a key building block for accessing this validated anticancer chemotype.

Application
Selection Property
Validation Focus
HCV replicon inhibition studies
2‑Indolyl sulfonamide scaffold fit
Replicon EC₅₀ and PK endpoint review
α‑Glucosidase inhibitor development
4‑Chlorophenyl sulfonyl indole core
Enzyme inhibition assay and selectivity profiling
Anti‑HIV‑1 NNRTI discovery
Regiospecific 2‑sulfonyl indole scaffold
NNRTI‑resistance mutation panel screening
Anticancer sulfonamide library synthesis
Arylsulfonyl indole building block
Cytotoxicity endpoint profiling across cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Chlorophenyl)sulfonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.